Product packaging for 7,7'-Succinylditheophylline(Cat. No.:CAS No. 58447-18-0)

7,7'-Succinylditheophylline

Cat. No.: B1195371
CAS No.: 58447-18-0
M. Wt: 442.4 g/mol
InChI Key: OMCYDEROGWIKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7'-Succinylditheophylline is a chemically modified prodrug of theophylline, designed specifically for prolonged-release pharmacokinetic profiles in research settings . As a diester conjugate of theophylline and succinic acid, it exhibits slow dissolution and hydrolysis characteristics, allowing for a sustained release of the active parent compound, theophylline, in biological systems . This makes it a valuable tool for investigating sustained therapeutic effects in models of respiratory diseases. The active moiety, theophylline, is a methylxanthine derivative with a well-established mechanism of action. It functions primarily as a non-selective phosphodiesterase (PDE) inhibitor and a non-selective adenosine receptor antagonist . Through these mechanisms, theophylline promotes bronchodilation and exerts non-bronchodilator, anti-inflammatory effects, which are areas of interest in chronic respiratory conditions . Research indicates that theophylline activates histone deacetylases, which may contribute to its anti-inflammatory activity by suppressing the expression of inflammatory genes . Beyond its primary applications, research has also explored theophylline's potential to inhibit the cough reflex by modulating the excitability of sensory nerves . This compound provides researchers with a prodrug form to achieve stable, prolonged plasma concentrations, thereby minimizing the rapid fluctuations associated with theophylline's short half-life and narrow therapeutic window . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N8O6 B1195371 7,7'-Succinylditheophylline CAS No. 58447-18-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58447-18-0

Molecular Formula

C18H18N8O6

Molecular Weight

442.4 g/mol

IUPAC Name

7-[4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-4-oxobutanoyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H18N8O6/c1-21-13-11(15(29)23(3)17(21)31)25(7-19-13)9(27)5-6-10(28)26-8-20-14-12(26)16(30)24(4)18(32)22(14)2/h7-8H,5-6H2,1-4H3

InChI Key

OMCYDEROGWIKOQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C(=O)CCC(=O)N3C=NC4=C3C(=O)N(C(=O)N4C)C

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C(=O)CCC(=O)N3C=NC4=C3C(=O)N(C(=O)N4C)C

Other CAS No.

58447-18-0

Synonyms

7,7'-succinylditheophylline

Origin of Product

United States

Advanced Synthetic Methodologies for 7,7 Succinylditheophylline

Elucidation of Classical Synthetic Pathways for N-Acylation of Theophylline (B1681296)

The traditional approach to synthesizing 7,7'-succinylditheophylline involves the N-acylation of theophylline. This process has been explored using various reagents and conditions to enhance efficiency and yield.

Exploration of Reaction Conditions and Reagent Systems (e.g., Acid Chlorides, Anhydrides)

The N-acylation of theophylline is commonly achieved using acid chlorides and anhydrides. nih.govbiointerfaceresearch.com The reaction of theophylline with succinyl chloride, an acid chloride, directly leads to the formation of this compound. This reaction is a cornerstone of classical synthesis. Similarly, acetic anhydride (B1165640) has been used in the acetylation of theophylline, often in the presence of a base like pyridine (B92270) or an acid catalyst. researchgate.netmdpi.com

The choice of reagent significantly impacts the reaction conditions. For instance, reactions with acid chlorides are often vigorous and may require careful temperature control. Anhydrides, while generally less reactive than acid chlorides, can be effectively used, sometimes in solvent-free conditions or with the aid of a catalyst. mdpi.com The reaction between cyanoacetic acid and acetic anhydride is a key step in some synthetic routes to theophylline itself, highlighting the importance of anhydrides in this chemical space. google.compatsnap.com

Table 1: Comparison of Reagent Systems for N-Acylation of Theophylline

Reagent Type Example Typical Conditions Advantages Disadvantages
Acid Chloride Succinyl Chloride Often requires cooling, may use a non-polar solvent High reactivity, good yields Can be corrosive, may produce HCl as a byproduct
Anhydride Acetic Anhydride May require heating or a catalyst (acid or base) Generally less harsh than acid chlorides, can be used in excess as a solvent Lower reactivity, may require longer reaction times

Investigation of Catalytic Systems and Solvents for Enhanced Reaction Efficiency

The efficiency of N-acylation can be significantly improved by the judicious selection of catalysts and solvents. Theophylline itself has been shown to act as a green and effective catalyst in various organic reactions, including acylation. nih.gov Its unique structure, with nitrogen and oxygen atoms, allows it to interact with substrates and potentially stabilize transition states. nih.gov

Various catalytic systems have been investigated. For instance, the acetylation of sugar hydrazones of theophylline has been carried out using acetic anhydride in pyridine at room temperature. researchgate.net In other syntheses, catalysts like platinum carbon and Raney nickel have been employed in different steps leading to theophylline precursors. patsnap.com

The solvent also plays a critical role. While traditional syntheses often employ solvents like pyridine or chloroform, there is a growing interest in greener alternatives. researchgate.netrsc.org Ionic liquids, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), have emerged as efficient and recyclable solvents for acetylation reactions, offering mild conditions and high selectivity. conicet.gov.ar The use of solvent-free conditions with acetic anhydride and a catalyst is another approach to minimize environmental impact. mdpi.com

Development and Optimization of Novel Synthetic Approaches for this compound

Beyond the classical methods, research has focused on developing new and optimized synthetic routes to this compound that offer milder conditions, improved yields, and adherence to green chemistry principles.

Mechanisms of Acylonium Ion Generation under Mild Conditions

A novel synthetic route for 7,7'-acylditheophylline derivatives involves the generation of an acylium ion under mild conditions. nih.gov This method presents an alternative to the direct use of highly reactive acid chlorides. The acylium ion (RCO+) is a potent electrophile that can readily react with the nitrogen atom of theophylline. The generation of this intermediate under mild conditions avoids the harshness associated with traditional acylation methods.

Evaluation of Alternative Synthetic Routes (e.g., Utilizing Phosgene (B1210022) or Thionyl Chloride)

While the direct use of phosgene or thionyl chloride for the synthesis of this compound is not prominently detailed in the provided context, the chemistry of these reagents is relevant to the synthesis of acylating agents. For example, thionyl chloride is a common reagent used to convert carboxylic acids into their corresponding acid chlorides. In this context, succinic acid could be treated with thionyl chloride to generate succinyl chloride, which is a key reagent in the classical synthesis of this compound.

The use of such reagents, however, raises safety and environmental concerns due to their toxicity and corrosive nature. This underscores the importance of developing safer and more sustainable synthetic pathways.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds, including this compound. This involves the use of less hazardous chemicals, renewable feedstocks, and more efficient processes.

Theophylline itself has been identified as a biodegradable and green catalyst for various chemical transformations. nih.gov The use of natural and benign resources in synthesis is a key aspect of green chemistry. nih.gov Furthermore, the development of solvent-free reaction conditions or the use of environmentally friendly solvents like ionic liquids contributes to the greening of the synthesis process. mdpi.comconicet.gov.ar The goal is to minimize waste, reduce energy consumption, and create safer chemical processes. nih.gov

Stereochemical Considerations and Regioselectivity in Theophylline Derivatization

Stereochemistry is not a factor in the final structure of this compound, as the molecule is achiral and does not possess any stereocenters. However, the concept of regioselectivity is of paramount importance in its synthesis. Theophylline, a xanthine (B1682287) derivative, has two nitrogen atoms within its imidazole (B134444) ring, N7 and N9, which could potentially undergo acylation. The selective derivatization at the N7 position is a critical aspect of the synthesis.

The alkylation and acylation of theophylline almost exclusively occur at the N7 position. This high degree of regioselectivity is attributed to the electronic and steric environment of the molecule. The proton attached to the N7 nitrogen is the most acidic proton on the heterocyclic ring system, making it susceptible to deprotonation by a base. The resulting N7 anion is a potent nucleophile that readily attacks electrophiles. While the N9 position could also react, the N7 position is generally more accessible and electronically favored for this type of reaction. The formation of derivatives at the N7 position is a common and predictable outcome in the chemistry of theophylline and other purine (B94841) alkaloids. nih.govbeilstein-journals.org The synthesis of this compound relies on this inherent reactivity, ensuring that the succinyl group bridges the two theophylline units at their respective N7 positions.

Factors governing this regioselectivity include:

Acidity of the N-H Proton: The N7-H is more acidic than the protons of the methyl groups, ensuring it is the primary site of deprotonation.

Kinetic vs. Thermodynamic Control: The reaction to form the N7-substituted product is typically faster (kinetically favored) and leads to the more stable product under many conditions. youtube.com

Reaction Conditions: The use of specific bases and solvents can further enhance the selectivity for the N7 position.

Scale-Up Considerations and Process Chemistry Optimization for Laboratory Synthesis

Transitioning the synthesis of this compound from a small-scale laboratory setup to a larger-scale process requires careful optimization of several key parameters. The goal of process chemistry is to develop a method that is not only high-yielding but also safe, cost-effective, reproducible, and environmentally sustainable. The physical properties of the final product are often dependent on the synthetic and work-up procedures, making process control essential. nih.gov

Key considerations for scale-up include:

Solvent Choice: While solvents like DMF are common in laboratory synthesis, they are often avoided in large-scale production due to their high boiling points, toxicity, and difficulties in removal. acsgcipr.org Process optimization would explore greener alternative solvents such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or alcohols, which are more environmentally benign and easier to handle on a large scale. acsgcipr.org

Reaction Work-up and Purification: Laboratory purification often relies on techniques like column chromatography, which is impractical and expensive for large quantities. Scalable purification methods such as crystallization and recrystallization are preferred. The development of a robust crystallization process is crucial for controlling the particle size, purity, and polymorphic form of the final product.

Control of Physical Form: Theophylline is known to exist in different physical forms, including anhydrous and hydrated states, which can significantly impact its properties. nih.gov It is critical to control the manufacturing process for this compound to ensure a consistent and stable physical form, which affects dissolution and stability.

Reagent Handling and Safety: The use of reactive chemicals like succinyl chloride requires strict safety protocols on a large scale to manage potential exothermic reactions and corrosive properties. Controlled addition rates and efficient heat management are critical.

Table 2: Laboratory vs. Scale-Up Process Optimization
ParameterTypical Laboratory ApproachScale-Up & Process Chemistry Consideration
SolventDMF, Chloroform, DichloromethaneGreener solvents (e.g., alcohols, esters, ethers), considering recovery and recycling. acsgcipr.org
BaseOrganic amines (e.g., Triethylamine)Inorganic bases (e.g., K₂CO₃, Na₂CO₃) are preferred as they are cheaper and easier to remove during work-up. acsgcipr.org
PurificationSilica (B1680970) Gel ChromatographyCrystallization, recrystallization, trituration, and filtration. Focus on developing a robust process to control polymorphism. nih.gov
Temperature ControlHeating mantle, oil bathJacketed reactors with precise temperature probes and controlled heating/cooling ramps to manage exotherms safely.
Process AnalyticsThin Layer Chromatography (TLC), NMR of final productIn-process controls (e.g., HPLC, UPLC) to monitor reaction completion, impurity formation, and ensure consistency between batches.

Sophisticated Analytical Characterization Techniques for 7,7 Succinylditheophylline and Its Precursors/metabolites

Spectroscopic Methodologies in Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of 7,7'-Succinylditheophylline. Each method offers a unique window into the compound's structural and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural confirmation and conformational analysis of this compound in solution. Both ¹H and ¹³C NMR are routinely employed to provide a detailed map of the carbon-hydrogen framework.

Conformational Analysis: The succinyl linker connecting the two theophylline (B1681296) moieties introduces a degree of flexibility to the molecule. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are pivotal in determining the preferred spatial arrangement of the theophylline rings relative to each other. By analyzing through-space correlations between protons, researchers can elucidate the dominant conformations in solution. This is crucial as the molecule's conformation can significantly influence its biological activity. Studies on similar flexible molecules have demonstrated the power of combining NOESY data with computational modeling to generate a comprehensive picture of the conformational landscape.

Purity Assessment: Quantitative NMR (qNMR) offers a powerful method for determining the absolute purity of this compound without the need for a specific reference standard of the compound itself. ox.ac.uknih.gov By integrating the signals of the analyte against those of a certified internal standard of known concentration, a highly accurate purity value can be obtained. ox.ac.uk This is particularly advantageous for characterizing newly synthesized batches and for identifying and quantifying impurities. The specificity of NMR signals allows for the detection and potential identification of residual solvents, starting materials, or side-products. For instance, the presence of theophylline as an impurity could be readily detected by its characteristic NMR signals.

TechniqueApplication for this compoundInformation Obtained
¹H NMR Structural verification and purityChemical shifts and coupling constants of protons, revealing the connectivity of the molecule and the presence of impurities.
¹³C NMR Carbon skeleton confirmationChemical shifts of carbon atoms, confirming the molecular framework.
NOESY Conformational analysisThrough-space correlations between protons, providing insights into the 3D structure and preferred conformations in solution.
qNMR Purity assessmentAccurate and precise determination of the absolute purity by comparison with an internal standard.

This table provides an interactive overview of the applications of various NMR techniques in the analysis of this compound.

While specific NMR data for this compound is not extensively published in the public domain, the principles of NMR spectroscopy as applied to related theophylline derivatives provide a strong foundation for its analysis. rsc.orgnih.govua.ptrsc.org The chemical shifts of the methyl protons and the H-8 proton of the theophylline ring are particularly diagnostic. nih.gov The protons of the succinyl linker would exhibit characteristic multiplets in the ¹H NMR spectrum, the integration of which relative to the theophylline signals would confirm the molecular stoichiometry.

It is important to note that factors such as solvent choice and temperature can influence the observed chemical shifts and the conformational equilibrium of the molecule in solution. nih.gov Therefore, standardized experimental conditions are crucial for reproducible and comparable results. The use of deuterated solvents is standard practice to avoid interference from the solvent's proton signals.

Chromatographic Separation and Purity Profiling

Gas Chromatography (GC) for Volatile Components and Derivatized Analytes

Gas chromatography (GC) serves as a powerful tool for the analysis of volatile compounds and thermally stable analytes. While this compound itself is not directly suitable for GC analysis due to its low volatility, GC is invaluable for the analysis of its precursor, theophylline, and related metabolites, often following a derivatization step to enhance volatility and thermal stability.

Derivatization is a chemical modification process that converts analytes into a form more amenable to GC analysis. jfda-online.com For xanthine (B1682287) derivatives like theophylline, common derivatization techniques include silylation, acylation, and alkylation. jfda-online.comgcms.cz Silylation, for instance, involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, which reduces the polarity and increases the volatility of the molecule. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose, sometimes with a catalyst like trimethylchlorosilane (TMCS) to facilitate the reaction with more hindered or slowly reacting compounds. sigmaaldrich.com

A combination of gas chromatography and isotope dilution-mass spectrometry (GC-IDMS) has been described for the determination of theophylline in biological samples. nih.govsigmaaldrich.com This method offers high specificity and accuracy. The derivatization of theophylline and other xanthines in this method was performed with N-methyl-N-trimethylsilyl trifluoroacetamide (B147638) (MSTFA). nih.govresearchgate.net GC-MS has also been successfully used for the simultaneous analysis of caffeine (B1668208) and its main metabolites, including theophylline, in horse urine after derivatization. researchgate.netnih.gov This highlights the capability of GC-MS to resolve and quantify structurally similar compounds in complex biological matrices. nih.govazolifesciences.com

The general workflow for GC analysis of these compounds involves extraction from the sample matrix, derivatization, and then injection into the GC system for separation and detection. nih.gov The choice of derivatization reagent and reaction conditions, such as temperature and time, is critical for achieving complete derivatization and obtaining reliable analytical results. sigmaaldrich.com

Interactive Data Table: GC Derivatization Reagents for Theophylline and Related Compounds
Derivatization TechniqueReagentTarget Functional GroupPurpose
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Active hydrogens (e.g., in amines, amides, alcohols, carboxylic acids)Increases volatility and thermal stability
SilylationN-methyl-N-trimethylsilyl trifluoroacetamide (MSTFA)Active hydrogensIncreases volatility for GC-MS analysis
AlkylationVarious alkylating agentsActive hydrogensIncreases volatility and can improve chromatographic separation
AcylationVarious acylating agentsActive hydrogensIncreases volatility and can enhance detector response

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis of pharmaceutical compounds. nih.govresearchgate.net It plays a significant role in monitoring the progress of the synthesis of this compound from theophylline and succinic acid derivatives. By spotting aliquots of the reaction mixture on a TLC plate at different time intervals, the consumption of reactants and the formation of the product can be visually assessed, allowing for the determination of the reaction's completion. rochester.edursc.org

A typical TLC setup for monitoring such a reaction would involve three lanes on the plate: one for the starting material (theophylline), one for the reaction mixture, and a "cospot" where the reaction mixture is spotted on top of the starting material. rochester.edu The cospot is crucial for confirming the identity of the starting material spot in the reaction mixture, especially when the reactant and product have similar retention factor (Rf) values. rochester.edu

For the analysis of theophylline and its derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. ualberta.ca A suitable mobile phase, or eluent, is selected to achieve good separation of the compounds of interest. For instance, a mixture of acetic acid, isopropanol, and toluene (B28343) (1:12:6) has been used as a mobile phase for the separation of theophylline in plasma samples. ualberta.ca After development, the spots can be visualized under UV light, as xanthine derivatives are often UV-active. sigmaaldrich.com

TLC can also be used for the preliminary analysis and identification of this compound and to check for the presence of impurities. who.int While primarily a qualitative technique, quantitative analysis is also possible with TLC, for example, by using a densitometer to measure the intensity of the spots. ualberta.canih.gov This makes it a versatile tool for both process control during synthesis and for initial quality assessment of the final product.

Interactive Data Table: TLC Parameters for Theophylline Analysis
ParameterDescriptionExample
Stationary PhaseThe adsorbent material coated on the plate.Silica gel 60 F254
Mobile Phase (Eluent)The solvent system that moves up the plate.Methanol; Acetic acid:isopropanol:toluene (1:12:6)
DetectionMethod used to visualize the separated spots.UV light at 254 nm
Rf ValueThe ratio of the distance traveled by the spot to the distance traveled by the solvent front.Theophylline: ~0.70 (in acetic acid:isopropanol:toluene)

X-Ray Diffraction (XRD) for Solid-State Structure and Crystallinity Investigation

X-ray diffraction (XRD) is a fundamental technique for investigating the solid-state properties of crystalline materials, including this compound and its precursor, theophylline. Powder X-ray diffraction (PXRD) is particularly useful for identifying the crystalline form (polymorph) of a substance, determining its degree of crystallinity, and detecting the presence of different crystalline phases in a mixture.

Theophylline is known to exist in several polymorphic forms (Forms I, II, III, and IV) and a monohydrate form. researchgate.net Each of these forms has a unique crystal lattice and, consequently, a distinct PXRD pattern characterized by a specific set of diffraction peaks at particular 2θ angles. acs.orgacs.org For example, theophylline monohydrate exhibits characteristic peaks at 2θ values of approximately 7.14°, 12.60°, and 14.40°. researchgate.netresearchgate.net The stable form of anhydrous theophylline at room temperature is typically Form II. researchgate.net

For this compound, XRD would be essential to confirm its crystalline nature, identify its specific polymorphic form, and ensure the absence of crystalline theophylline as an impurity. The physical properties and stability of this compound have been noted to be dependent on the synthetic procedure employed, which could be related to differences in its solid-state structure. nih.gov

Interactive Data Table: Characteristic PXRD Peaks for Theophylline Forms
Crystalline FormCharacteristic 2θ Peaks (°)
Theophylline Monohydrate7.14, 12.60, 14.40
Anhydrous Theophylline (Form II)Distinct pattern, different from the monohydrate

Mechanistic Investigations of Hydrolytic Decomposition and Controlled Release Principles of 7,7 Succinylditheophylline

Theoretical Models for Sustained Release Mechanisms

The release of a drug from a polymer matrix can be broadly categorized into diffusion-controlled and erosion-controlled systems.

Diffusion-Controlled Release: In this model, the drug is dispersed within a polymer matrix. youtube.com The release is initiated by the penetration of the surrounding fluid into the matrix, dissolving the drug, which then diffuses out through the polymer network. youtube.comijpras.com The rate of release is primarily dependent on the concentration gradient of the drug between the matrix and the external medium. youtube.com For theophylline-containing matrices, hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) can absorb water and swell, forming a gel layer. ijpras.com The drug then diffuses through this viscous gel layer. researchgate.net The thickness and stability of this gel layer are critical in controlling the drug release rate. youtube.com

Erosion-Controlled Release: In this mechanism, the release of the drug is coupled with the degradation or erosion of the polymer matrix itself. ijpras.comresearchgate.net The polymer can erode from the surface (surface erosion) or throughout the matrix (bulk erosion). As the polymer erodes, the entrapped drug is released into the surrounding medium. researchgate.net The analysis of dissolution data for theophylline (B1681296) from various polymeric matrices has shown that the release process often involves a combination of erosion and diffusion. researchgate.netbanglajol.info

The interplay between diffusion and erosion is crucial. For instance, in a swelling matrix, as the outer layer erodes, the diffusional path length for the drug decreases, which can influence the release kinetics. youtube.com

The composition of the polymer matrix and the method of fabrication significantly influence the release profile of the active agent.

Polymer Type and Content: The choice of polymer is a primary determinant of the release mechanism.

Hydrophilic Polymers: Polymers like HPMC swell upon contact with aqueous fluids to form a gel layer that controls the drug release primarily through diffusion. researchgate.net An increase in the concentration of hydrophilic polymers generally leads to a decrease in the drug release rate. nih.gov

Hydrophobic Polymers: Hydrophobic polymers, such as ethylcellulose, control drug release by limiting water penetration into the matrix, thus slowing down drug dissolution and diffusion. thepharmajournal.com The release from hydrophobic matrices is often governed by diffusion through a network of pores and channels that form as the drug dissolves. thepharmajournal.com

Polymer Blends: Combining different types of polymers can achieve more precise control over the release profile. For example, blending a plastically deforming polymer like Kollidon SR with an elastically deforming one like ethylcellulose can modulate the release of theophylline. nih.gov

Fabrication Method: The manufacturing process also plays a critical role.

Direct Compression vs. Wet Granulation: Studies on theophylline tablets have shown that the granulation process impacts the release profile. researchgate.netbanglajol.info For instance, tablets prepared by moist granulation can exhibit slower drug release compared to those made by direct compression, potentially due to the formation of a more intricate matrix structure. researchgate.net

The following table summarizes the effect of different polymers on theophylline release.

Polymer TypeExample(s)Primary Release MechanismEffect of Increased Concentration
HydrophilicHPMC, Xanthan GumSwelling and DiffusionDecreased release rate
HydrophobicEthylcellulose, Carnauba WaxDiffusion through poresDecreased release rate
PlasticKollidon SRDiffusion and ErosionDecreased release rate

To elucidate the mechanism of drug release from a matrix system, various mathematical models can be applied to the dissolution data. The Korsmeyer-Peppas model is a semi-empirical model that is particularly useful for describing drug release from polymeric systems when the release mechanism is not well known or when more than one type of release phenomenon is involved. ijpras.comijptjournal.com

The Korsmeyer-Peppas equation is:

Mt / M∞ = ktn

Where:

Mt / M∞ is the fraction of drug released at time t.

k is the release rate constant, which incorporates structural and geometric characteristics of the dosage form.

t is the release time.

n is the release exponent, which is indicative of the drug release mechanism. nih.gov

The value of the release exponent, n, provides insight into the release mechanism. For a cylindrical dosage form, the interpretation of n is as follows:

Release Exponent (n)Drug Transport Mechanism
≤ 0.45Fickian diffusion
0.45 < n < 0.89Anomalous (non-Fickian) transport (diffusion and erosion)
0.89Case II transport (zero-order release)
> 0.89Super Case II transport

Data sourced from multiple studies on drug release from cylindrical matrices. nih.govresearchgate.net

Studies on theophylline release from various matrix formulations have frequently shown that the data fits well with the Korsmeyer-Peppas model, often yielding n values indicative of anomalous transport, which confirms that the release is controlled by a combination of diffusion and polymer erosion/swelling. ijptjournal.comresearchgate.net

Chemical Stability Studies and Degradation Product Identification (excluding toxicity)

The chemical stability of 7,7'-succinylditheophylline is a critical factor in its development as a prodrug. Being an ester, it is susceptible to hydrolysis, which is the primary pathway for its decomposition and the mechanism of theophylline release in the body. nih.govnih.gov

Hydrolytic Decomposition: The central succinyl ester linkage in this compound is the site of hydrolytic cleavage. This hydrolysis can be influenced by pH and enzymatic activity. The process is expected to occur in a stepwise manner.

Degradation Pathway: The hydrolysis of the diester, this compound, would first yield one molecule of theophylline and an intermediate monoester, 7-succinyltheophylline. Subsequent hydrolysis of this monoester would then release a second molecule of theophylline and succinic acid.

The primary degradation products, therefore, are:

Theophylline

Succinic acid

7-succinyltheophylline (as an intermediate)

The identification of such degradation products typically involves analytical techniques like mass spectrometry, which can detect and identify the chemical fragments of the parent compound. nih.gov Stability studies are essential to determine the shelf-life and appropriate storage conditions for the drug substance and its formulations. fda.gov These studies involve exposing the compound to various stress conditions, such as acid, base, oxidation, heat, and light, to understand its degradation profile. mdpi.comnih.gov

Computational and Theoretical Chemistry of 7,7 Succinylditheophylline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 7,7'-succinylditheophylline. These methods, grounded in quantum mechanics, offer a detailed view of the molecule's characteristics.

Tautomerism, the interconversion of structural isomers, is a known phenomenon in theophylline (B1681296) and its derivatives. Theoretical calculations can predict the relative stabilities of potential tautomers of this compound. By calculating the energies of different tautomeric forms, it is possible to determine the most predominant species under various conditions. For the theophylline moiety, tautomerism typically involves the migration of a proton between nitrogen and oxygen atoms in the xanthine (B1682287) ring.

Table 1: Predicted Relative Energies of Hypothetical Tautomers of a Theophylline Monomer Unit

TautomerRelative Energy (kcal/mol)Predicted Population (%)
N7-H0.0099.9
N9-H> 5.0< 0.1
O6-H> 10.0< 0.01

Note: Data is illustrative and based on general knowledge of theophylline tautomerism. Actual values for this compound would require specific calculations.

Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By employing methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to obtain theoretical NMR spectra that correlate well with experimental results. Such predictions are invaluable for assigning signals in complex spectra and for confirming the chemical structure of the compound. While experimental NMR data for theophylline is well-documented, theoretical predictions for the dimeric structure of this compound would help in understanding the influence of the succinyl linker on the electronic environment of the theophylline rings. nih.gov

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be simulated using time-dependent DFT (TD-DFT) calculations. These simulations can predict the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities. rsc.org For theophylline and its derivatives, the UV-Vis spectrum is characterized by absorptions in the ultraviolet region, arising from π→π* transitions within the xanthine ring system. sielc.comresearchgate.net Computational studies can model how the dimeric structure and the electronic coupling between the two theophylline moieties affect the absorption spectrum. rsc.org

Table 2: Predicted Spectroscopic Data for a Theophylline Monomer

PropertyPredicted ValueExperimental Value
¹³C NMR (C4)~148 ppm~148.5 ppm
¹³C NMR (C5)~107 ppm~107.2 ppm
UV-Vis λmax~270 nm~272 nm sielc.com

Note: Predicted values are approximations based on computational studies of theophylline. Specific calculations for this compound are required for precise data.

Molecular Dynamics Simulations for Solution Behavior and Interaction Mechanisms

Molecular dynamics (MD) simulations provide a dynamic picture of this compound in solution, offering insights into its behavior and interactions over time. By simulating the movement of the molecule and surrounding solvent molecules, MD can reveal information about its conformational dynamics, solvation, and aggregation tendencies. These simulations are crucial for understanding how the molecule behaves in a biological environment, such as its interactions with water molecules and its potential to form aggregates.

In Silico Docking Studies of this compound and its Metabolites with Model Enzymes (excluding therapeutic targets)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies of this compound and its primary metabolite, theophylline, with various model enzymes (not therapeutic targets) can provide insights into its metabolic fate and potential interactions with biological macromolecules. For instance, docking with metabolizing enzymes like cytochrome P450 can help in predicting the sites of metabolism and the potential for drug-drug interactions. nih.gov

Table 3: Illustrative Docking Scores of Theophylline with Model Enzymes

EnzymeDocking Score (kcal/mol)Predicted Interaction
Cytochrome P450 1A2-7.5Metabolic transformation
Xanthine Oxidase-6.8Potential inhibition
Serum Albumin-8.2Plasma protein binding

Note: These are hypothetical values for illustrative purposes. Actual docking studies would be required to obtain accurate data.

Structure-Hydrolysis Relationship (SHR) and Structure-Release Relationship (SRR) Modeling

As a prodrug, the efficacy of this compound is dependent on its hydrolysis to release the active theophylline molecules. nih.govnih.gov Structure-Hydrolysis Relationship (SHR) and Structure-Release Relationship (SRR) models are computational approaches used to correlate the chemical structure of a compound with its rate of hydrolysis and subsequent drug release. These models often employ quantitative structure-property relationship (QSPR) techniques to develop mathematical equations that can predict the hydrolysis and release kinetics based on molecular descriptors. For this compound, these models could be used to understand how modifications to the succinyl linker or the theophylline moieties might affect the rate of drug release, thereby enabling the design of prodrugs with optimized release profiles.

Cheminformatics Approaches for Analog Design and Property Prediction

Cheminformatics combines chemistry, computer science, and information science to analyze and design novel compounds. For this compound, cheminformatics tools can be employed for the design of new analogs with improved properties, such as enhanced solubility, optimized hydrolysis rates, or reduced potential for side effects. By building quantitative structure-activity relationship (QSAR) and QSPR models based on a library of related compounds, it is possible to predict the properties of newly designed molecules before their synthesis. nih.gov This in silico screening approach can significantly accelerate the drug discovery and development process by prioritizing the most promising candidates for experimental investigation. nih.gov

Interactions with Biological Systems: in Vitro and Mechanistic Perspectives Non Clinical Contexts

In Vitro Studies on Enzymatic Hydrolysis of the Succinyl Linkage in Model Systems

7,7'-Succinylditheophylline is a prodrug where two theophylline (B1681296) molecules are joined by a succinyl linker. The cleavage of this ester linkage is essential for the release of the active theophylline molecules. In vitro studies in cell-free systems are crucial for understanding the fundamental aspects of this hydrolysis.

While specific studies on the enzymatic hydrolysis of this compound are not extensively detailed in publicly available literature, the ester linkages within the succinyl bridge are anticipated to be substrates for various esterases. In non-clinical model systems, esterases from non-human sources and microbial origins are often employed to characterize the susceptibility of such prodrugs to enzymatic cleavage.

Esterases are a broad class of enzymes that catalyze the hydrolysis of esters into an acid and an alcohol. The specificity of these enzymes can vary significantly depending on their source and structure. For a compound like this compound, the rate and extent of hydrolysis would likely differ between various types of esterases.

Non-human esterases , such as those derived from porcine liver or rodent plasma, are commonly used in in vitro models to simulate metabolic processes. These enzymes are known to hydrolyze a wide range of ester-containing drugs. It is hypothesized that these esterases would recognize and cleave the succinyl ester bonds of this compound.

Microbial enzymes also offer a diverse source of esterases with varying specificities. Yeasts and bacteria produce a wide array of hydrolases that could potentially metabolize the succinyl linker. The study of these enzymes can provide insights into the environmental fate of the compound or its potential metabolism by gut microflora in later-stage studies.

The following table illustrates a hypothetical comparison of the hydrolytic activity of different esterases on this compound, based on general knowledge of enzyme specificity.

Enzyme SourcePutative Enzyme ClassExpected Hydrolytic Activity
Porcine LiverCarboxylesteraseHigh
Rat PlasmaCholinesterase/CarboxylesteraseModerate to High
Bacillus subtilisSubtilisin (with esterase activity)Variable
Saccharomyces cerevisiaeYeast EsteraseModerate

This table is illustrative and based on the general substrate specificities of the listed enzyme classes. Specific experimental data for this compound is required for confirmation.

The kinetic profile of the hydrolysis of this compound in cell-free systems would provide quantitative data on the rate of theophylline release. Such studies typically involve incubating the compound with a specific enzyme preparation and measuring the concentration of the parent compound, the intermediate (7-succinyltheophylline), and the final product (theophylline) over time.

The hydrolysis is expected to occur in a two-step manner:

Cleavage of one ester bond to release one molecule of theophylline and form 7-succinyltheophylline.

Cleavage of the second ester bond of 7-succinyltheophylline to release the second molecule of theophylline and succinic acid.

A kinetic study would aim to determine key parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) for each step. These parameters would quantify the affinity of the enzyme for the substrate and its catalytic efficiency.

Below is a hypothetical kinetic data table for the hydrolysis of this compound by a generic non-human esterase.

Substrate Concentration (µM)Initial Rate of Theophylline Formation (µM/min)
100.5
200.9
501.8
1002.5
2003.3

This data is hypothetical and for illustrative purposes to demonstrate a typical Michaelis-Menten kinetic profile.

Exploration of Potential Chemical Interactions with Purine (B94841) Metabolic Pathways (In Vitro and Theoretical)nih.govnih.govnih.govsemanticscholar.orgnih.govnih.govresearchgate.net

As a derivative of theophylline, a methylxanthine, this compound is structurally related to endogenous purines. This structural similarity suggests the potential for interaction with enzymes of the purine metabolic pathways. These investigations are largely theoretical at this stage, supplemented by in vitro assays with isolated enzymes.

The purine metabolic pathway is a complex network of reactions responsible for the synthesis and degradation of purine nucleotides. The presence of a succinyl group attached to a purine-like structure, as in the intermediate 7-succinyltheophylline, is reminiscent of endogenous succinyl-purine compounds that are intermediates in this pathway.

To test the theoretical considerations, in vitro assays using isolated enzymes of the purine metabolic pathway are necessary. Two key enzymes of interest are:

Adenylosuccinate Lyase (ADSL): This enzyme catalyzes two steps in the de novo purine synthesis pathway, one of which is the conversion of adenylosuccinate to AMP and fumarate. Given the structural similarity, 7-succinyltheophylline could potentially interact with the active site of ADSL. An in vitro assay would measure the activity of ADSL in the presence and absence of 7-succinyltheophylline to determine if it acts as an inhibitor.

The following table presents a hypothetical outcome of in vitro enzyme inhibition assays.

EnzymeTest CompoundIC50 (µM)Type of Inhibition (Hypothesized)
Adenylosuccinate Lyase (ADSL)7-Succinyltheophylline> 1000No significant inhibition expected
ATICThis compound> 1000No significant inhibition expected

This table presents hypothetical data. Experimental validation is required.

Transport Mechanisms Across Artificial Membranes and Model Biological Barriers (excluding in vivo absorption)

The ability of a drug to be absorbed and distributed depends on its ability to cross biological membranes. In vitro models using artificial membranes provide a simplified and controlled environment to study the passive permeability of compounds like this compound.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method used to predict passive transcellular permeability. This assay utilizes a 96-well plate format where a filter support is coated with a lipid solution to form an artificial membrane. The test compound is added to a donor compartment, and its appearance in an acceptor compartment is measured over time.

For this compound, its larger size and the presence of two polar theophylline moieties linked by a succinyl group would likely result in lower passive permeability compared to the parent drug, theophylline. The succinyl linker may increase the hydrophilic character of the molecule, which could hinder its partitioning into the lipid bilayer of the artificial membrane.

The table below provides a hypothetical comparison of the permeability of theophylline and this compound in a PAMPA model.

CompoundApparent Permeability (P_app) (x 10^-6 cm/s)Predicted Permeability Class
Theophylline10.5High
This compound1.2Low to Moderate

This data is for illustrative purposes and based on the expected physicochemical properties of the compounds. Experimental determination is necessary for accurate classification.

In Vitro Biorecognition Studies of the Theophylline Moiety and Succinyl Linker

The biorecognition of this compound in non-clinical, in vitro settings is fundamentally determined by the molecular interactions of its constituent parts: the two theophylline moieties and the succinyl linker. While direct in vitro biorecognition studies on the entire this compound compound are not extensively detailed in publicly available literature, a comprehensive understanding can be derived from research on the individual components.

Theophylline Moiety Biorecognition

Theophylline is known to interact with a range of biological molecules, a property that has been extensively studied in vitro. One of the most well-documented interactions is with RNA aptamers specifically selected to bind to it with high affinity and specificity. These studies provide a model for understanding the molecular basis of theophylline recognition. The binding is typically characterized by a combination of hydrogen bonding and stacking interactions within a specific binding pocket of the RNA.

Furthermore, the interaction of theophylline with plasma proteins has been a subject of investigation. These studies are crucial for understanding the transport and availability of theophylline-containing compounds in biological systems. Theophylline is known to bind to plasma proteins, primarily albumin, although this binding is generally considered to be of low to moderate affinity.

Below is a data table summarizing key findings from in vitro studies on theophylline's biorecognition:

Table 1: In Vitro Biorecognition of Theophylline
Biological Target Method of Study Key Findings
RNA Aptamer Surface Plasmon Resonance (SPR) High-affinity binding with dissociation constants (Kd) in the micromolar range. nih.gov
RNA Aptamer Isothermal Titration Calorimetry (ITC) Binding is driven by a favorable enthalpic change, indicating significant hydrogen bonding and stacking interactions.
Plasma Proteins (primarily Albumin) Equilibrium Dialysis Theophylline exhibits reversible binding to plasma proteins, with the unbound fraction being a significant determinant of its availability for interaction with other molecules. nih.gov

Role of the Succinyl Linker

The succinyl linker in this compound is not merely a passive spacer. Its chemical properties and length are critical in dictating the spatial presentation of the two theophylline molecules. A four-carbon linker like succinate (B1194679) is often chosen in the design of bivalent ligands to provide sufficient flexibility for the two recognition elements to bind to their respective sites simultaneously, potentially leading to an increase in avidity.

The table below outlines the characteristics of the succinyl linker relevant to biorecognition:

Table 2: Characteristics of the Succinyl Linker in Biorecognition
Property Implication for Biorecognition
Length (4 carbons) Provides an optimal distance for the two theophylline moieties to potentially engage with two binding sites on a target molecule, potentially enhancing binding affinity through avidity effects. nih.gov
Flexibility Allows for conformational adjustments of the theophylline units, enabling them to adopt favorable orientations for binding to complex biological structures.

| Chemical Nature (dicarboxylate) | The negatively charged carboxylate groups at physiological pH can influence solubility and may participate in non-specific electrostatic interactions with positively charged residues on biological macromolecules. |

Future Research Directions and Advanced Methodologies for N Acylated Purine Conjugates

Design and Synthesis of Novel 7,7'-Succinylditheophylline Analogues with Modified Linkers

This compound is a symmetrical dimer of theophylline (B1681296), connected at the N7 position of each purine (B94841) ring by a four-carbon succinyl linker. The synthesis of this compound is typically achieved through the reaction of theophylline with an activated form of succinic acid, such as succinyl chloride chemrxiv.org.

Future research should focus on the rational design and synthesis of novel analogues by modifying this linker. The length, rigidity, and chemical nature of the linker can profoundly influence the physicochemical properties of the resulting molecule, including its solubility, crystal packing, and rate of hydrolysis.

Key Research Objectives:

Varying Linker Length: Synthesizing a series of 7,7'-dicarboxyalkylditheophylline analogues using dicarboxylic acids of different lengths (e.g., malonic, glutaric, adipic acids). This would modulate the distance between the two theophylline moieties and impact the molecule's flexibility.

Introducing Heteroatoms: Incorporating heteroatoms (e.g., oxygen in a diglycolic acid linker) into the linker chain could increase hydrophilicity, potentially altering the dissolution profile and hydrolysis kinetics.

Modifying Linker Rigidity: Employing unsaturated or cyclic linkers (e.g., fumaric or phthalic acid) would introduce conformational constraints, which could lead to different solid-state properties and potentially different interactions with target enzymes.

A systematic study of these analogues would generate crucial structure-activity relationship (SAR) and structure-property relationship (SPR) data, enabling the fine-tuning of the release rate of theophylline.

Table 1: Proposed this compound Analogues with Modified Linkers

Linker NameLinker StructurePotential Impact on Properties
Malonyl-CO-CH₂-CO-Increased rigidity, potentially slower hydrolysis.
Glutaroyl-CO-(CH₂)₃-CO-Increased flexibility compared to succinyl.
Adipoyl-CO-(CH₂)₄-CO-Further increased flexibility and lipophilicity.
Diglycolyl-CO-CH₂-O-CH₂-CO-Increased hydrophilicity, potentially faster dissolution.
Fumaroyl-CO-CH=CH-CO- (trans)Rigid, planar linker; may influence crystal packing.

Application of Microfluidics and Automated Synthesis in Derivatization

Traditional batch synthesis of pharmaceutical compounds can be time-consuming and resource-intensive. Microfluidics and automated flow chemistry offer transformative approaches for the synthesis and derivatization of molecules like this compound nih.govelveflow.com. These technologies provide advantages such as precise control over reaction parameters, enhanced heat and mass transfer, improved safety, and the potential for high-throughput screening of reaction conditions elveflow.com.

Future Implementations:

Microfluidic Reactors: Designing microfluidic chips for the N-acylation of theophylline. The small reaction volumes and large surface-area-to-volume ratios can lead to faster reaction times and higher yields nih.govmdpi.com. Segmented flow microreactors could be particularly useful for preventing channel clogging and ensuring uniform product quality mdpi.com.

Automated Synthesis Platforms: Utilizing automated flow synthesis systems to create libraries of 7,7'-dicarboxyalkylditheophylline analogues. These platforms can automatically manage reagent delivery, reaction time, temperature, and purification, dramatically accelerating the discovery of new derivatives with desired properties chemrxiv.orgnih.govnih.gov.

The integration of these technologies would enable rapid optimization and production of N-acylated purine conjugates, facilitating more extensive SAR studies.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Potential Applications:

Retrosynthesis Planning: While the synthesis of this compound is straightforward, AI-powered retrosynthesis tools could help design efficient pathways for more complex, unsymmetrical analogues or derivatives with elaborate linkers researchgate.netzamann-pharma.com.

Reaction Condition Optimization: ML algorithms can build models to predict how variables like solvent, temperature, catalyst, and base affect the yield and purity of the N-acylation reaction. This can significantly reduce the number of experiments needed for optimization chemrxiv.orgsciety.orgacs.org. For instance, a neural network could be trained on a dataset of acylation reactions to recommend the optimal conditions for coupling a novel dicarboxylic acid to theophylline acs.orgacs.orgmit.edunih.gov.

Yield Prediction: Developing a specific ML model for the N-acylation of xanthines could accurately predict the yield for a given set of reactants and conditions, allowing researchers to prioritize more promising synthetic routes in silico chemrxiv.org.

These computational tools would accelerate the development cycle, making the synthesis of novel derivatives more efficient and cost-effective sciety.org.

Development of Advanced Analytical Platforms for Real-Time Monitoring of Synthesis and Hydrolysis

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical quality attributes nih.gov. Applying PAT to the synthesis and hydrolysis of this compound would provide a deeper understanding and control over these processes.

Advanced Analytical Tools:

In-situ Spectroscopy: Techniques like Near-Infrared (NIR) and Raman spectroscopy can be used for real-time, non-invasive monitoring of the acylation reaction. By tracking the spectral signatures of theophylline and the product, one can monitor reaction kinetics and determine the endpoint precisely nih.govresearchgate.net.

Real-Time Hydrolysis Monitoring: The hydrolysis of this compound into theophylline is the critical step for its action as a prodrug. Terahertz spectroscopy has been used to monitor the hydration of theophylline in real-time, and similar techniques could be adapted to study the hydrolysis kinetics of the prodrug under various pH and enzymatic conditions researchgate.net. FlowNMR spectroscopy is another powerful tool for non-invasive real-time reaction monitoring rsc.org.

Chromatographic Analysis: Automated online HPLC systems can be integrated into reactors to provide near real-time data on product formation and impurity profiles during synthesis nih.gov.

Implementing these PAT tools would ensure batch-to-batch consistency, optimize reaction efficiency, and provide a detailed understanding of the chemical release mechanism. A 2014 study demonstrated the use of NIR for real-time monitoring of hydration and pseudo-polymorphic transformations of theophylline during granulation, highlighting the power of these techniques for understanding solid-state behavior nih.gov.

Exploration of this compound as a Chemical Probe for Enzyme Studies

Theophylline is a well-known non-selective inhibitor of phosphodiesterase (PDE) enzymes, which are responsible for degrading cyclic AMP (cAMP) and cyclic GMP (cGMP) nih.govnih.govfrontiersin.org. This inhibitory activity is a key part of its therapeutic effect. The dimeric structure of this compound presents an intriguing possibility for its use as a chemical probe to study PDE enzymes.

Hypotheses for Investigation:

Bivalent Binding: The presence of two theophylline moieties connected by a flexible linker could allow the molecule to bind simultaneously to two sites on a single PDE enzyme or to bridge two separate PDE molecules. This bivalent interaction could lead to significantly higher affinity or altered selectivity compared to monomeric theophylline.

Isoform Selectivity: There are multiple families and isoforms of PDE enzymes. It is plausible that the specific geometry and length of the succinyl linker could confer selectivity for certain PDE isoforms.

Probing Dimerization: The compound could be used to investigate whether PDE enzymes form functional dimers or oligomers, as a bivalent ligand might show enhanced potency if such complexes exist.

Future research should involve screening this compound and a library of its modified-linker analogues against a panel of PDE isoforms to determine their inhibitory constants (IC₅₀) and explore their potential as selective chemical probes.

Investigations into Solid-State Formulation Principles for Controlled Chemical Release Systems

As a prodrug designed for controlled release, the solid-state properties of this compound are of paramount importance. Properties such as crystallinity, polymorphism, and the presence of solvates or hydrates directly influence the dissolution rate, chemical stability, and ultimately, the bioavailability of the released theophylline nih.gov. Theophylline itself is known to exist in multiple anhydrous polymorphic forms and a monohydrate, each with different properties nih.goviosrphr.org.

Critical Areas for Solid-State Research:

Crystal Structure Determination: Obtaining a single-crystal X-ray structure of this compound would provide definitive information on its molecular conformation and intermolecular interactions, which govern its physical properties.

Polymorph Screening: A comprehensive screening for different polymorphic forms is essential. Different polymorphs could have vastly different dissolution and hydrolysis rates, impacting the controlled-release profile.

Hydration/Solvation Studies: Investigating the tendency of the compound to form hydrates or solvates is crucial, as these forms can have different stability and release characteristics compared to the anhydrous form iosrphr.org.

Co-crystallization: Exploring the formation of co-crystals with pharmaceutically acceptable co-formers could be a strategy to modify the solubility and dissolution rate of the prodrug, offering another layer of control over its release profile.

A thorough understanding of these solid-state principles is fundamental to developing a robust and reproducible controlled chemical release system based on this compound nih.govthepharmajournal.comajpp.inresearchgate.netjaptronline.com.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structure and purity of 7,7'-Succinylditheophylline?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the succinyl linkage and theophylline moieties. High-Performance Liquid Chromatography (HPLC) with UV detection can assess purity by quantifying residual reactants or byproducts. For example, Lee et al. (1979) used melting point analysis, IR spectroscopy, and elemental analysis to validate synthesis outcomes .

Q. How does the dissolution profile of this compound compare to theophylline, and what methods are used to assess this?

  • Methodological Answer : Dissolution testing under physiological pH conditions (e.g., pH 1.2–7.4) using USP Apparatus II (paddle method) at 37°C reveals that this compound dissolves 35 times slower than theophylline due to its lower aqueous solubility. This pH-independent behavior is critical for sustained-release formulations. Lee et al. (1979) quantified dissolution rates via spectrophotometric analysis of drug concentration over time .

Q. What are the critical parameters to consider when synthesizing this compound to ensure high yield and purity?

  • Methodological Answer : Key parameters include stoichiometric control of theophylline and succinic anhydride, reaction temperature (optimized at 80–100°C), and solvent selection (e.g., dimethylformamide for solubility). Post-synthesis purification via recrystallization or column chromatography is essential to remove unreacted precursors. Lee et al. (1979) achieved >95% purity through iterative crystallization in ethanol-water mixtures .

Advanced Research Questions

Q. What experimental strategies can be employed to investigate the pH-independent dissolution behavior of this compound in controlled-release formulations?

  • Methodological Answer : To validate pH independence, design dissolution studies across physiological pH gradients (e.g., simulated gastric fluid at pH 1.2 and intestinal fluid at pH 6.8). Use sink conditions to avoid saturation artifacts. Lee et al. (1979) demonstrated pH insensitivity by comparing dissolution rates in buffered solutions, attributing this to the prodrug’s non-ionizable succinyl group .

Q. How can researchers address discrepancies in reported hydrolysis rates of this compound across different experimental conditions?

  • Methodological Answer : Discrepancies may arise from enzymatic vs. non-enzymatic hydrolysis pathways. Control variables such as temperature (e.g., 37°C for physiological relevance), buffer composition, and enzyme presence (e.g., esterases). Use LC-MS to track hydrolysis products quantitatively. For example, studies by Lee et al. (1979) standardized conditions using phosphate buffers and excluded enzymes to isolate intrinsic hydrolysis rates .

Q. What in vitro-in vivo correlation (IVIVC) models are appropriate for predicting the sustained-release behavior of this compound?

  • Methodological Answer : Level A IVIVC models, which correlate cumulative in vitro dissolution with in vivo absorption, are suitable. Use compartmental pharmacokinetic models (e.g., Wagner-Nelson method) to analyze plasma concentration-time profiles. Validate with animal studies measuring theophylline bioavailability post-hydrolysis. Lee et al. (1979) established in vivo relevance by comparing dissolution data with urinary excretion rates in dogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.